3,6,6-trimethyl-3a,5,7,7a-tetrahydro-1H-indazol-4-one
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Overview
Description
3,6,6-trimethyl-3a,5,7,7a-tetrahydro-1H-indazol-4-one is a heterocyclic compound that belongs to the indazole family. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . This particular compound features a unique structure with three methyl groups and a tetrahydroindazole core, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,6-trimethyl-3a,5,7,7a-tetrahydro-1H-indazol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with a diketone, followed by cyclization and reduction steps. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,6,6-trimethyl-3a,5,7,7a-tetrahydro-1H-indazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are employed under conditions like acidic or basic media.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
3,6,6-trimethyl-3a,5,7,7a-tetrahydro-1H-indazol-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6,6-trimethyl-3a,5,7,7a-tetrahydro-1H-indazol-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation, or interact with DNA, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound with a simpler structure.
3,6-dimethylindazole: A similar compound with fewer methyl groups.
Tetrahydroindazole: Lacks the additional methyl groups present in 3,6,6-trimethyl-3a,5,7,7a-tetrahydro-1H-indazol-4-one.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H16N2O |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
3,6,6-trimethyl-3a,5,7,7a-tetrahydro-1H-indazol-4-one |
InChI |
InChI=1S/C10H16N2O/c1-6-9-7(12-11-6)4-10(2,3)5-8(9)13/h7,9,12H,4-5H2,1-3H3 |
InChI Key |
YASUKSWSVJJZGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC2C1C(=O)CC(C2)(C)C |
Origin of Product |
United States |
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